molecular formula C6H3BrN2OS B1402924 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole CAS No. 1357064-43-7

2-(3-Bromothien-2-yl)-1,3,4-oxadiazole

Cat. No.: B1402924
CAS No.: 1357064-43-7
M. Wt: 231.07 g/mol
InChI Key: HINIUHQAZXOEKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a bromothiophene with an oxadiazole. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction .


Molecular Structure Analysis

The bromothiophene part of the molecule is likely to be planar due to the conjugated system of pi electrons in the aromatic ring. The oxadiazole ring is also likely to be planar. The presence of the bromine atom, a heavy atom, could potentially lead to interesting photophysical properties due to spin-orbit coupling .


Chemical Reactions Analysis

As an aromatic compound, bromothiophene can undergo electrophilic aromatic substitution reactions . The presence of the bromine atom makes it a good leaving group, allowing for further functionalization of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents on the oxadiazole and bromothiophene rings. Generally, we can predict that it would be a solid at room temperature, and due to the presence of the aromatic rings, it would likely have a relatively high boiling point .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Properties : Compounds containing 1,3,4-oxadiazole, like 2-(3-Bromothien-2-yl)-1,3,4-oxadiazole, have shown moderate to significant antibacterial activity. Khalid et al. (2016) synthesized N-substituted derivatives that exhibited notable activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

  • Corrosion Inhibition : Ammal et al. (2018) studied 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. Their research indicated that these derivatives form a protective layer on the steel surface, highlighting their potential application in industrial settings (Ammal et al., 2018).

  • Antimicrobial and Antifungal Activity : Makwana and Naliapara (2014) reported the synthesis of 2,5-di-substituted 1,3,4-oxadiazole derivatives that showed moderate to good antimicrobial and antifungal activities (Makwana & Naliapara, 2014).

Chemical Properties and Synthesis

  • Synthetic Methodology : Zhu et al. (2015) developed a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles. This method is eco-friendly, featuring high yields, simplicity, and energy efficiency, indicating the potential for sustainable production of these compounds (Zhu et al., 2015).

  • Electronic and Structural Analysis : The study by Ustabaş et al. (2020) on a related compound synthesized a molecule containing 1,3,4-oxadiazoles and performed a detailed DFT study to understand its electronic structure and potential antimicrobial activity (Ustabaş et al., 2020).

Applications in Material Science

  • Optoelectronic Devices : Liu et al. (2007) designed and synthesized derivatives of 1,3,4-oxadiazole for use in organic optoelectronic devices. Their study highlights the compound's promising application in electronics due to its good thermal stability and low orbital energy levels (Liu et al., 2007).

  • Polymer Synthesis : Higashihara et al. (2012) reported the synthesis of π-conjugated polymers containing 1,3,4-oxadiazole, demonstrating their potential use in solar cells and field-effect transistors (Higashihara et al., 2012).

  • Photovoltaic Applications : This research highlights the synthesis of polymers integrating 1,3,4-oxadiazole units for use in photovoltaics, offering insights into the material's electronic properties and potential applications in renewable energy technologies.

Future Directions

The utility of such a compound would depend on its specific properties. Bromothiophenes and oxadiazoles are both found in a variety of pharmaceuticals and functional materials, so there could be potential applications in these areas .

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-4-1-2-11-5(4)6-9-8-3-10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIUHQAZXOEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-(3-Bromothien-2-yl)-1,3,4-oxadiazole

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